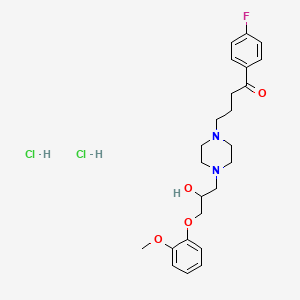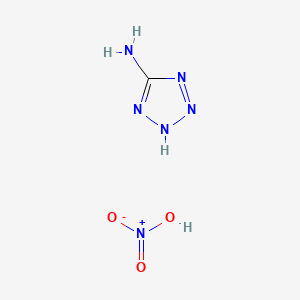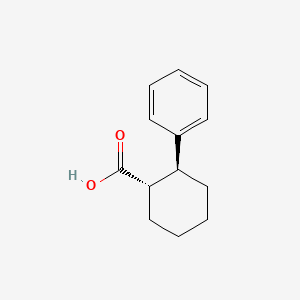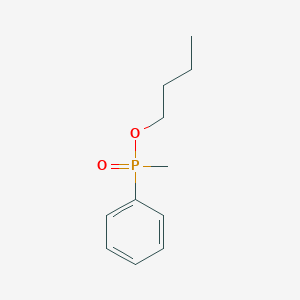
1,1'-Dipentyl-4,4'-bipyridin-1-ium diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The compound is characterized by its unique structure, which includes two pyridine rings connected by a central carbon atom, with pentyl groups attached to the nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate typically involves the reaction of 4,4’-bipyridine with pentyl halides under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction. The resulting product is then treated with perchloric acid to form the diperchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox reactions.
Reduction: It can also be reduced, making it a versatile compound in electrochemical applications.
Substitution: The pentyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated solvents and bases like sodium hydroxide are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridinium cations, while reduction can produce bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a redox indicator and in the synthesis of other complex molecules.
Biology: The compound’s electrochemical properties make it useful in studying biological redox processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the development of electrochromic devices and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a valuable tool in electrochemical studies. Its molecular targets include various enzymes and proteins involved in redox processes, and it can influence pathways related to oxidative stress and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Diethyl-4,4’-bipyridinium diperchlorate: Similar in structure but with ethyl groups instead of pentyl groups.
1,1’-Dioctadecyl-4,4’-bipyridinium diperchlorate: Contains longer alkyl chains, leading to different physical properties.
1,1’-Dimethyl-4,4’-bipyridinium diperchlorate: Smaller alkyl groups result in different reactivity and applications.
Uniqueness
1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific alkyl chain length, which provides a balance between solubility and electrochemical properties. This makes it particularly useful in applications where both properties are crucial.
Eigenschaften
CAS-Nummer |
36305-50-7 |
|---|---|
Molekularformel |
C20H30Cl2N2O8 |
Molekulargewicht |
497.4 g/mol |
IUPAC-Name |
1-pentyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C20H30N2.2ClHO4/c1-3-5-7-13-21-15-9-19(10-16-21)20-11-17-22(18-12-20)14-8-6-4-2;2*2-1(3,4)5/h9-12,15-18H,3-8,13-14H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
KQXNFGXDRNCRTD-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)


![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)




![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)

![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
